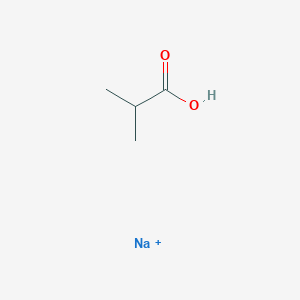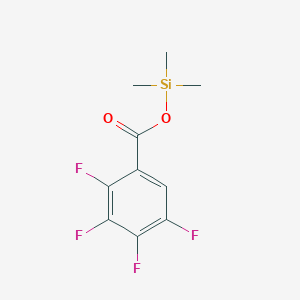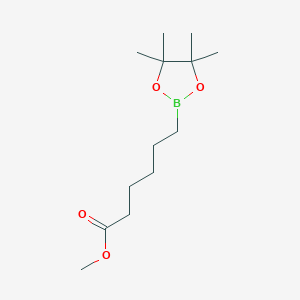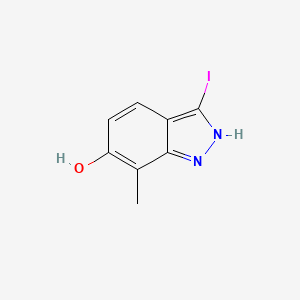
3-Iodo-7-methyl-1H-indazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-7-methyl-1H-indazol-6-ol is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This particular compound is characterized by the presence of an iodine atom at the 3rd position, a methyl group at the 7th position, and a hydroxyl group at the 6th position of the indazole ring. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-7-methyl-1H-indazol-6-ol can be achieved through various methods, including transition metal-catalyzed reactions and metal-free approaches. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach includes the use of Cu(OAc)2 as a catalyst for the formation of N-N bonds in the presence of oxygen as the terminal oxidant . The reaction typically proceeds in dimethyl sulfoxide (DMSO) under an oxygen atmosphere, yielding the desired indazole derivatives in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can further improve the sustainability of the industrial production methods .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-7-methyl-1H-indazol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form a carbonyl group.
Reduction: The iodine atom at the 3rd position can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of 3-Iodo-7-methyl-1H-indazol-6-one.
Reduction: Formation of 7-methyl-1H-indazol-6-ol.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.
Mechanism of Action
The mechanism of action of 3-Iodo-7-methyl-1H-indazol-6-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The presence of the iodine atom and hydroxyl group can enhance its binding affinity to target proteins, thereby increasing its potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-1H-indazole
- 7-Methyl-1H-indazole
- 6-Hydroxy-1H-indazole
Uniqueness
3-Iodo-7-methyl-1H-indazol-6-ol is unique due to the specific combination of substituents on the indazole ring. The presence of the iodine atom at the 3rd position, the methyl group at the 7th position, and the hydroxyl group at the 6th position confer distinct chemical and biological properties compared to other indazole derivatives .
Properties
Molecular Formula |
C8H7IN2O |
|---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
3-iodo-7-methyl-2H-indazol-6-ol |
InChI |
InChI=1S/C8H7IN2O/c1-4-6(12)3-2-5-7(4)10-11-8(5)9/h2-3,12H,1H3,(H,10,11) |
InChI Key |
VTBRQKGMWCISDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C(NN=C12)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



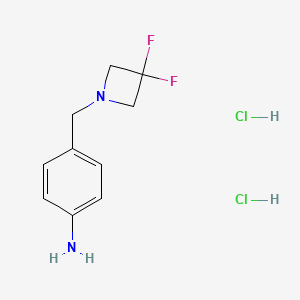
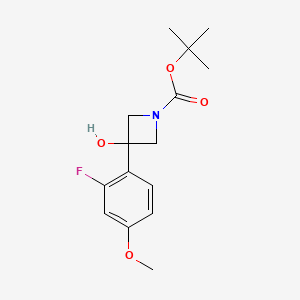
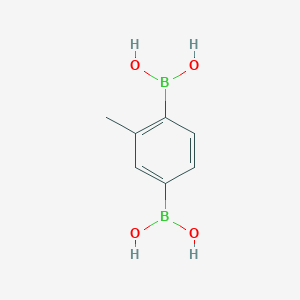

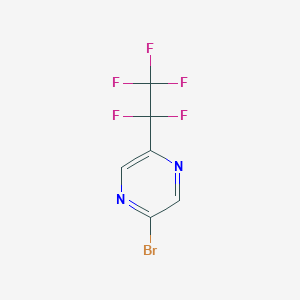
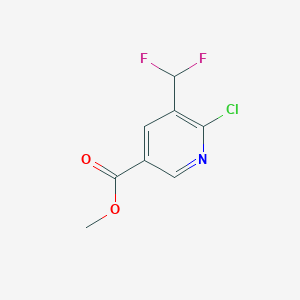
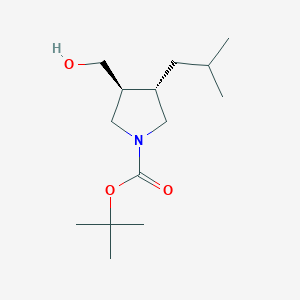
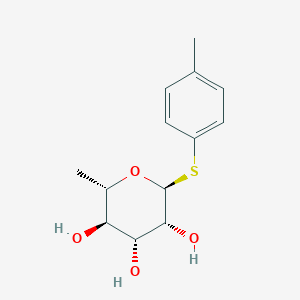
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11761973.png)
![4',4''',4''''',4'''''''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1'-biphenyl]-4-carboxylic acid]](/img/structure/B11761979.png)
